LogP and Lipophilicity: Comparison with Non-Halogenated Nonane and Shorter-Chain Analogs
The calculated LogP of 1,1,3-tribromo-1-fluorononane is 5.52, indicating high lipophilicity . This is a critical differentiator for applications requiring specific partitioning behavior. For comparison, unsubstituted nonane has a LogP of approximately 5.65, while the shorter-chain analog 1,1,3-tribromo-1-fluoropropane is significantly less lipophilic (LogP estimated at ~3.1 based on fragment contributions). The nonane derivative thus occupies a distinct lipophilicity space, combining the solubilizing power of a long alkyl chain with the specific reactivity of the halogen motif.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 5.52 |
| Comparator Or Baseline | Nonane (LogP ≈ 5.65); 1,1,3-Tribromo-1-fluoropropane (estimated LogP ≈ 3.1) |
| Quantified Difference | Target is ~2.4 LogP units more lipophilic than the propyl analog, translating to roughly 250× greater partition into organic phases. |
| Conditions | Calculated using fragment-based methods (ALogP); values from ChemSrc database |
Why This Matters
This quantified LogP difference dictates the compound's suitability for applications in non-aqueous phase-transfer reactions or for modifying the lipophilicity of drug-like scaffolds where a specific logP window is required.
